molecular formula C21H19NO3 B14142881 2-Amino-4,5-dibenzyloxy-benzaldehyde CAS No. 89004-63-7

2-Amino-4,5-dibenzyloxy-benzaldehyde

Cat. No.: B14142881
CAS No.: 89004-63-7
M. Wt: 333.4 g/mol
InChI Key: KYFFEDBBVGGFNA-UHFFFAOYSA-N
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Description

2-Amino-4,5-dibenzyloxy-benzaldehyde is an organic compound with the molecular formula C21H19NO3 It is a derivative of benzaldehyde, featuring amino and dibenzyloxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dibenzyloxy-benzaldehyde typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-dibenzyloxy-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 2-Amino-4,5-dibenzyloxy-benzoic acid.

    Reduction: 2-Amino-4,5-dibenzyloxy-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4,5-dibenzyloxy-benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dibenzyloxy-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both amino and dibenzyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

89004-63-7

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

2-amino-4,5-bis(phenylmethoxy)benzaldehyde

InChI

InChI=1S/C21H19NO3/c22-19-12-21(25-15-17-9-5-2-6-10-17)20(11-18(19)13-23)24-14-16-7-3-1-4-8-16/h1-13H,14-15,22H2

InChI Key

KYFFEDBBVGGFNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C=O)N)OCC3=CC=CC=C3

Origin of Product

United States

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